2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}

Polymer Science Dispersion Polymerization Polystyrene Microspheres

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}, commercially available as VA-057, is a water-soluble, non-halogenated azo radical polymerization initiator characterized by its zwitterionic structure. This amphoteric initiator enables the synthesis of polymers with terminal carboxyl groups and provides stable radical generation at a 10-hour half-life temperature of 57°C in aqueous media.

Molecular Formula C14H26N6O4
Molecular Weight 342.39 g/mol
CAS No. 291314-39-1
Cat. No. B12576053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
CAS291314-39-1
Molecular FormulaC14H26N6O4
Molecular Weight342.39 g/mol
Structural Identifiers
SMILESCC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N
InChIInChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24)
InChIKeyNMZSJIQGMAGSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} (VA-057) Procurement Guide: Water-Soluble Azo Initiator for Precision Polymer Synthesis


2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}, commercially available as VA-057, is a water-soluble, non-halogenated azo radical polymerization initiator characterized by its zwitterionic structure [1]. This amphoteric initiator enables the synthesis of polymers with terminal carboxyl groups and provides stable radical generation at a 10-hour half-life temperature of 57°C in aqueous media [1]. Its unique structure allows for polymerization across a broad pH range (pH 3–9) and facilitates the formation of both cationic and anionic latexes without inducing equipment corrosion or polymer discoloration [1].

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} (VA-057) Substitution Risk: Why V-501, AIBN, and Peroxides Do Not Deliver Equivalent Performance


Generic substitution of 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} (VA-057) with other azo initiators or peroxides fails because the compound's zwitterionic, non-halogenated structure uniquely determines polymerization kinetics, latex stability, and final particle morphology. Unlike conventional initiators such as AIBN, BPO, or even related water-soluble azo initiators like V-501, VA-057 provides simultaneous amphoteric surface charge control and carboxyl functionalization at lower operating temperatures, directly impacting polydispersity indices and colloidal stability [1]. The quantitative evidence below demonstrates that using alternative initiators compromises monodispersity, increases reaction temperature requirements, or introduces unwanted halide residues, thereby negating key performance metrics in precision polymer synthesis [1].

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} (VA-057) Quantitative Differentiation: Comparative Evidence for Scientific Procurement


Superior Monodispersity in Dispersion Polymerization: 2.50% CV vs. 11.57% (AIBN) and 22.44% (BPO)

In a direct head-to-head comparison of initiators for dispersion polymerization of polystyrene under identical conditions (2 wt% PVP stabilizer, 2 wt% initiator), VA-057 produced microspheres with a coefficient of variation (Cv) of 2.50%, significantly lower than AIBN (Cv = 11.57%) and benzoyl peroxide (BPO) (Cv = 22.44%) [1]. Furthermore, the particle diameter dependence on initiator concentration for VA-057 (Dn ∝ [VA-057]^0.267) is less sensitive than conventional systems, providing greater process robustness [1].

Polymer Science Dispersion Polymerization Polystyrene Microspheres

Enhanced Molecular Weight Control in Iodine Transfer Emulsion Polymerization at Lower Temperature: 68°C (VA-057) Outperforms 80°C (V-501)

In ab initio iodine transfer emulsion polymerization of styrene, VA-057 operated at 68°C provided better control over number-average molecular weight (Mn) compared to V-501 operated at 80°C [1]. Under VA-057 initiation, a stable, uncolored latex with Mn,theoretical = 7800 g mol−1 and Mn,SEC = 8400 g mol−1 (Mw/Mn = 1.84) was achieved, enabling subsequent synthesis of poly(styrene)-b-poly(styrene-co-butyl acrylate) block copolymer latexes [1].

Reversible-Deactivation Radical Polymerization Emulsion Polymerization Block Copolymers

Broad Operational pH Window (pH 3–9) Enables Polymerization Under Both Acidic and Basic Conditions

VA-057 is documented to support aqueous solution polymerization of acrylamide across a pH range of 3 to 9 without loss of initiating activity [1]. This wide operational window contrasts with many water-soluble azo initiators that are restricted to narrower pH ranges due to stability or solubility limitations. The zwitterionic structure maintains radical generation efficiency across this range [1].

pH-Responsive Polymers Aqueous Polymerization Process Flexibility

Zwitterionic Structure Imparts Amphoteric Surface Charge Control to Polymer Particles

The amphoteric nature of VA-057, arising from its zwitterionic structure, allows precise control over the electrostatic surface potential of polymer particles [1]. In the synthesis of core/shell PS/silica nanocomposite particles, VA-057 initiation enabled uniform hybrid microspheres with a well-defined core-shell structure when silica content was 10–15 wt% and VA-057 content exceeded 2 wt% relative to styrene [1]. Zeta potential measurements confirmed that composite particles exhibited amphoteric properties originating from the VA-057 initiator, with surface charge tunable via pH adjustment [1].

Colloidal Stability Zeta Potential Core-Shell Composites

Non-Halogenated Composition Eliminates Polymer Discoloration and Equipment Corrosion Risks

VA-057 is explicitly characterized as a non-halogenated initiator, uniquely avoiding concerns about polymer discoloration and corrosion of polymerization facilities that are associated with halogen-containing initiators [1]. Unlike halogenated alternatives, VA-057 decomposes to yield only carbon-centered radicals and nitrogen gas, leaving no halide residues that could compromise polymer optical clarity or accelerate stainless steel corrosion in production equipment [1].

Polymer Purity Equipment Compatibility Non-Halogenated Initiators

Direct Terminal Carboxyl Functionalization Eliminates Post-Polymerization Modification Steps

VA-057 inherently introduces carboxyl groups at polymer chain termini during initiation, a property documented in its technical datasheet [1]. This contrasts with initiators like AIBN or V-501 (which introduces carboxyl but is nitrile-based) that do not provide the same combination of water solubility, amphoteric character, and direct carboxyl incorporation. The ability to achieve terminal carboxyl functionality in a single polymerization step eliminates the need for post-polymerization functionalization reactions, streamlining synthesis workflows [1].

Polymer Functionalization Carboxyl-Terminated Polymers Reactive End-Groups

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} (VA-057) High-Value Application Scenarios for Scientific and Industrial Procurement


Synthesis of Monodisperse Polymer Microspheres for Calibration Standards and Biomedical Assays

VA-057 is the initiator of choice for producing highly monodisperse polystyrene microspheres with coefficients of variation below 4%, as demonstrated in dispersion polymerization [1]. The resulting narrow size distribution is essential for particle size calibration standards, flow cytometry reference beads, and diagnostic assay substrates where size uniformity directly impacts measurement accuracy and reproducibility. Substituting with AIBN or BPO increases Cv to 11.57% or 22.44%, rendering the material unsuitable for precision applications [1].

Controlled Radical Polymerization in Aqueous Emulsion for Block Copolymer Synthesis

For researchers synthesizing well-defined block copolymers via reversible-deactivation radical polymerization (RDRP) in aqueous dispersed media, VA-057 provides superior molecular weight control at a lower operating temperature (68°C) compared to V-501 (80°C) [1]. The preserved living chain ends enable chain extension with butyl acrylate to form block copolymer latexes, a critical capability for advanced materials such as thermoplastic elastomers, pressure-sensitive adhesives, and drug delivery carriers [1].

Fabrication of pH-Responsive Hydrogels and Smart Polymer Coatings

VA-057's operational pH range of 3–9 supports the direct aqueous polymerization of acrylamide and other water-soluble monomers across acidic to basic conditions [1]. This versatility enables the one-pot synthesis of pH-responsive hydrogels, smart coatings, and controlled-release matrices without the need for buffer optimization or pH adjustment steps that would be required with initiators having narrower pH stability windows [1].

Synthesis of Core-Shell and Hybrid Composite Particles with Tunable Surface Charge

The zwitterionic structure of VA-057 imparts amphoteric surface charge to polymer particles, allowing pH-dependent tuning of zeta potential and colloidal stability [1]. This property is exploited in the fabrication of core-shell PS/silica nanocomposites, where uniform hybrid morphology is achieved at VA-057 concentrations above 2 wt% relative to monomer [1]. Applications include magnetic-fluorescent dual-functional particles, catalyst supports, and advanced fillers for coatings and adhesives [1].

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